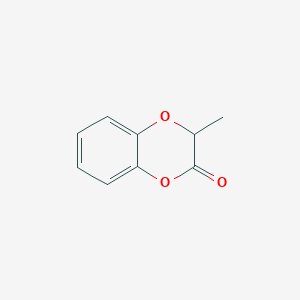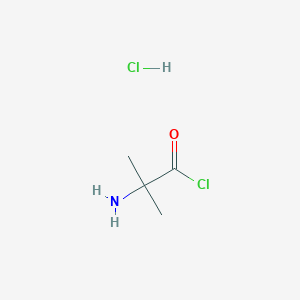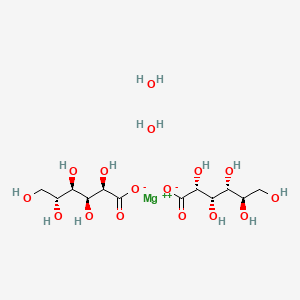
Magnesium gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium gluconate is a compound with formula MgC12H22O14. It is the magnesium salt of gluconic acid . It is used as a supplement to maintain adequate magnesium in the body . Magnesium is important for many systems in the body, especially the muscles and nerves . This compound may also be used for purposes not listed in this medication guide .
Synthesis Analysis
This compound can be synthesized by heating a freeze-dried mixture of this compound and glucose by a MgO-template technique . The thermal decomposition of this compound was examined with thermogravimetric analysis .Molecular Structure Analysis
The LC–MS and NMR data were found in accordance with the structure of this compound . When this compound was dissolved in the acetonitrile and water–methanol solutions, it exists in situ in three different forms: this compound itself, gluconic acid, and this compound chelate with gluconic acid by a coordinate covalent bond .Chemical Reactions Analysis
The LC–ESI–MS spectrum of this compound in water–methanol solution exhibited the mass of the molecular ion at m/z 415 [M?H]? (calculated for C12H23MgO14 ?, 415) at a retention time of 2.06 min .Physical and Chemical Properties Analysis
The PXRD analysis exhibited the significant alteration of the crystal morphology of the treated sample compared with the control sample . The crystallite size of the treated sample was significantly altered from -39.99% to 62.57% compared with the control sample .Aplicaciones Científicas De Investigación
Biofield Energy Healing Treatment and Magnesium Gluconate
- Research Focus : The impact of Biofield Energy Healing Treatment on this compound was explored in several studies. These studies investigated changes in physicochemical, thermal, structural, and behavioral properties of this compound under the influence of this treatment.
- Key Findings : The treatment led to alterations in crystal morphology, crystallite size, particle size, surface area, and thermal properties. These changes suggest a potential new polymorphic form of this compound, which could be more soluble, bioavailable, and thermally stable compared to the untreated compound. This can be significant for designing nutraceutical and pharmaceutical formulations with potentially better therapeutic responses against various diseases like inflammatory diseases, immunological disorders, stress, aging, and other chronic infections (Trivedi et al., 2017).
Physicochemical and Thermal Properties
- Research Focus : In-depth studies on this compound's solid-state properties, including physicochemical and thermal properties, were conducted. These studies are crucial in the pharmaceutical and nutraceutical industries for preformulation studies and developing novel formulations.
- Key Findings : this compound was found to be crystalline with specific surface areas, melting points, and thermal degradation profiles. These properties are essential for identification, characterization, and qualitative analysis in the development of this compound-based formulations (Trivedi et al., 2017).
Impact on Isotopic Abundance Ratio
- Research Focus : The effect of The Trivedi Effect® on the structural properties and isotopic abundance ratio of this compound was examined using LC-MS and NMR spectroscopy.
- Key Findings : Significant alterations in the isotopic abundance ratio were observed, suggesting changes in the structural characteristics of this compound. These changes could be beneficial for designing enzyme inhibitors and in pharmaceutical and nutraceutical formulations (Trivedi et al., 2017).
Comparison with Magnesium Sulphate in Medical Treatments
- Research Focus : The efficacy of this compound was compared to magnesium sulphate in treating conditions like traumatic brain injury and hydrofluoric acid burns.
- Key Findings : this compound was found to be as effective as magnesium sulphate in improving outcomes in traumatic brain injury. In contrast, for hydrofluoric acid burns, calcium gluconate was more effective than this compound. These findings highlight the specific contexts where this compound can be effectively used (Turner et al., 2004).
Mecanismo De Acción
Magnesium is a cofactor in over 300 enzyme systems that regulate a variety of biochemical reactions in the body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium is necessary for energy production, oxidative phosphorylation, and glycolysis .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Magnesium gluconate is breaking free from its niche to pioneer a trailblazing trajectory that promises to reshape industries and redefine the possibilities within research and development . Its role as a catalyst for transformative change is undeniable, capturing the imagination of scientists, engineers, and entrepreneurs alike as they strive to unlock its full potential .
Propiedades
| Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. | |
Número CAS |
59625-89-7 |
Fórmula molecular |
C12H22MgO14 |
Peso molecular |
414.60 g/mol |
Nombre IUPAC |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
Clave InChI |
CTUVIUYTHWPELF-IYEMJOQQSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
Números CAS relacionados |
526-95-4 (Parent) |
Solubilidad |
Soluble in cold water |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






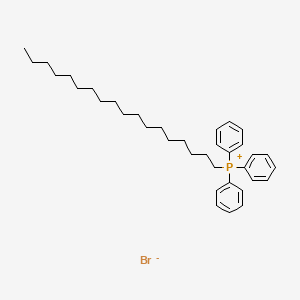
![2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol](/img/structure/B3273786.png)
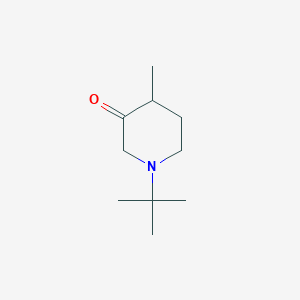

![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)
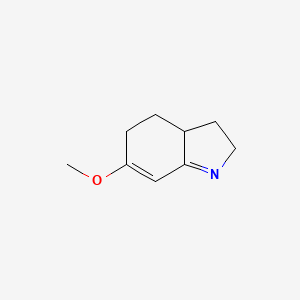
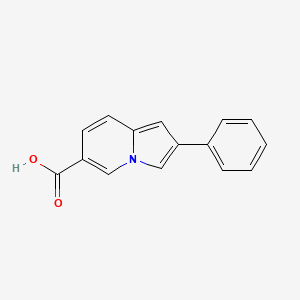
![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)
